cis,cis-Mucononitrile chemical structure and properties
cis,cis-Mucononitrile chemical structure and properties
Structural Characterization, Synthesis, and Reactivity Profile
Executive Summary
cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) is a highly reactive, conjugated diene dinitrile utilized as a specialized intermediate in the synthesis of nitrogen heterocycles, particularly 1,2-diazocines and substituted pyridines. Unlike its thermodynamically stable trans,trans isomer, the cis,cis form possesses high internal strain and unique steric geometry, making it a potent electrophile and a sensitive substrate for electrocyclic reactions. This guide details the stereoselective synthesis, spectroscopic identification, and handling protocols required to maintain the integrity of this metastable compound.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedinitrile |
| Common Name | cis,cis-Mucononitrile |
| CAS Number | 1557-59-1 |
| Molecular Formula | C₆H₄N₂ |
| Molecular Weight | 104.11 g/mol |
| Melting Point | 128–131 °C |
| Solubility | Soluble in acetone, DMSO, pyridine; sparingly soluble in water.[1] |
| Stability | Thermally unstable; photo-labile. Isomerizes to trans,trans form upon heating or UV exposure. |
Structural Geometry
The molecule features a C1–C6 backbone with two nitrile groups at the terminal positions. The cis,cis geometry forces the two nitrile groups into proximity, creating significant steric repulsion. This "bow-shaped" conformation is responsible for its high reactivity toward nucleophiles and its tendency to undergo thermal isomerization to relieve steric strain.
Synthesis: Oxidative Cleavage Protocol
The most reliable route to cis,cis-mucononitrile is the copper(I)-catalyzed oxidative cleavage of o-phenylenediamine (OPD). This biomimetic reaction mimics the action of dioxygenases, cleaving the aromatic ring while preserving the cis geometry of the resulting double bonds.
Reaction Mechanism
The reaction proceeds via the coordination of OPD to the Cu(I) center, followed by activation of molecular oxygen. A proposed mechanism involves the formation of a copper-imino complex which undergoes oxygen insertion and subsequent C–C bond cleavage.
Figure 1: Oxidative cleavage pathway of o-phenylenediamine to cis,cis-mucononitrile.
Experimental Protocol
Safety Note: Pyridine is toxic and flammable. Cuprous chloride is sensitive to air. Perform all operations in a fume hood.
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Catalyst Preparation: In a dry flask, dissolve CuCl (2.0 g, 20 mmol) in anhydrous pyridine (50 mL). The solution should be degassed and kept under an inert atmosphere (N₂) until use to prevent premature oxidation of the catalyst to Cu(II).
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Substrate Addition: Add o-phenylenediamine (1.08 g, 10 mmol) to the catalyst solution.
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Oxidation: Switch the atmosphere to pure O₂ (balloon or bubbler). Stir vigorously at room temperature (20–25 °C). The reaction is exothermic; maintain temperature <30 °C to prevent isomerization.
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Monitoring: The dark solution will lighten as the reaction reaches completion (typically 2–4 hours). Monitor by TLC (silica, CH₂Cl₂) or disappearance of the amine starting material.
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Workup:
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Remove pyridine under reduced pressure (rotary evaporator, bath <40 °C).
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Acidify the residue with dilute HCl (to pH ~3) to protonate residual amines and solubilize copper salts.
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Extract immediately with diethyl ether or ethyl acetate (3 x 50 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and filter.
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Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol or benzene/petroleum ether to yield colorless prisms.
Spectroscopic Characterization (NMR)[1][6][7][9][10]
Differentiation between the cis,cis, cis,trans, and trans,trans isomers is critical. 1H NMR coupling constants (
1H NMR Diagnostics (CDCl₃)
The molecule has a symmetric diene system. The spectrum typically shows an AA'BB' pattern, but first-order approximations allow for
| Proton Interaction | Coupling Constant ( | Structural Insight |
| Vicinal (cis) | 6.0 – 11.0 Hz | Diagnostic for cis,cis isomer. |
| Vicinal (trans) | 12.0 – 17.0 Hz | Indicates isomerization to trans form. |
| Long-range | 0.5 – 1.5 Hz | Fine splitting due to conjugation. |
Interpretation:
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Pure cis,cis-Mucononitrile: Look for the smaller vicinal coupling constant (
). The presence of doublets with indicates contamination with the trans,trans isomer. -
Shift: Vinylic protons typically appear in the 6.0 – 7.5 ppm range, deshielded by the electron-withdrawing nitrile groups.
Reactivity & Isomerization Profile
The utility of cis,cis-mucononitrile lies in its high energy state. However, this also dictates its primary failure mode: thermal isomerization.
Thermal Isomerization
Upon heating above 60 °C or exposure to UV light, the cis,cis isomer converts to the thermodynamically stable trans,trans isomer. This process is irreversible and proceeds via a radical or dipolar rotational mechanism.
Figure 2: Thermal and photochemical isomerization cascade.
Key Reactions
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Michael Addition: The electron-deficient double bonds are highly susceptible to nucleophilic attack. Soft nucleophiles (phosphines, thiols) add at the terminal carbons.
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Example: Reaction with diethylphosphine yields 1,4-diphosphine adducts.
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Electrocyclization: Under specific photochemical conditions, the system can undergo electrocyclic ring closure to form cyclobutene derivatives, although this competes with cis-trans isomerization.
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Heterocycle Synthesis: Reaction with hydrazine derivatives can yield 1,2-diazocines via [4+4] or [4+2] pathways, leveraging the cis geometry to bridge the nitrogen atoms.
Handling & Storage Protocols
To ensure data integrity and reproducibility, strict adherence to storage protocols is required.
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Storage: Store solid material at -20 °C .
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Light Sensitivity: Protect from light using amber vials or foil wrapping. UV exposure accelerates isomerization.
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Solution Stability: Avoid prolonged storage in solution (e.g., NMR tubes). Prepare samples immediately prior to analysis. If solution storage is necessary, use non-polar solvents (benzene, CCl₄) and keep dark/cold. Polar solvents can stabilize the transition state for isomerization.
References
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Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile. The Journal of Organic Chemistry, 41(8), 1389–1393. Link
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Ramanathan, K. V., & Suryaprakash, N. (1996).[2] 13C MAS NMR Spectra of cis,cis-Mucononitrile in Liquid-Crystalline Media and in the Solid State.[2] Journal of Magnetic Resonance, Series A, 123(2), 196–200. Link
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Kovacik, I., et al. (2006). Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536–539. Link
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Smith, S., & Bou-Abdallah, F. (2017).[3][4] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.[3][4][5] Journal of Thermodynamics & Catalysis, 8, 182. Link
